

# Initial Findings on the Biological Activity of Mirvetuximab Soravtansine (IMGN853)

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## A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "**UCCF-853**" did not yield specific results. Based on the similarity of the identifier and the context of biological activity research, this document focuses on the well-documented antibody-drug conjugate, Mirvetuximab Soravtansine, also known as IMGN853.

## \*\*Executive Summary

Mirvetuximab soravtansine (IMGN853) is a first-in-class antibody-drug conjugate (ADC) demonstrating significant biological activity against folate receptor alpha ( $FR\alpha$ )-expressing solid tumors, most notably platinum-resistant ovarian cancer.[1][2] This technical guide summarizes the initial findings on the biological activity of IMGN853, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The core of IMGN853's activity lies in its targeted delivery of the potent microtubule-disrupting agent, DM4, to  $FR\alpha$ -positive cancer cells, leading to cell cycle arrest and apoptosis.[2] Recent studies also highlight the induction of autophagic cell death as a contributing mechanism to its anti-tumor effects.[3][4]

## **Mechanism of Action**



IMGN853 is comprised of three key components: a humanized monoclonal antibody that targets FRα, a cleavable disulfide linker (sulfo-SPDB), and the maytansinoid cytotoxic payload, DM4.[5][6] The mechanism of action follows a multi-step process:

- High-Affinity Binding: The antibody component of IMGN853 binds with high affinity to the folate receptor alpha (FRα), which is frequently overexpressed on the surface of various epithelial tumors, including a significant percentage of ovarian cancers, while having limited expression in normal tissues.[5][7]
- Internalization: Upon binding to FRα, the IMGN853-receptor complex is internalized into the cancer cell via receptor-mediated endocytosis.[7][8][9]
- Payload Release: Inside the cell, the complex is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the cytotoxic DM4 payload.[8][9]
- Microtubule Disruption and Cell Death: The released DM4 binds to tubulin, disrupting
  microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle
  arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell
  death).[6][7]
- Bystander Effect: The released DM4 is capable of diffusing across cell membranes to kill neighboring cancer cells that may not express FRα, a phenomenon known as the "bystander effect."[6][7]
- Induction of Autophagy: In addition to apoptosis, IMGN853 has been shown to induce autophagic cell death. This process is characterized by the formation of autophagic vacuoles and is dependent on the protein beclin-1.[3][4][10]

# **Quantitative Data on Biological Activity**

The biological activity of IMGN853 has been quantified in both preclinical models and clinical trials. The following tables summarize key findings.

Table 1: Preclinical In Vitro Activity of IMGN853



| Cell Line             | Cancer Type                 | Key Findings  | Reference |
|-----------------------|-----------------------------|---|-----------|
| IGROV-1               | Ovarian Cancer              | Synergistic antiproliferative effects when combined with carboplatin or doxorubicin.    | [11][12]  |
| OVCAR-8               | Ovarian Cancer<br>(FRα+)    | IMGN853 treatment increased autophagic vacuoles.  | [10]      |
| OVCA432               | Ovarian Cancer<br>(FRα+)    | IMGN853 treatment increased autophagic vacuoles.  | [10]      |
| A2780                 | Ovarian Cancer (FRα<br>low) | Lower induction of autophagic vacuoles compared to FRα+ cell lines.                     | [10]      |
| Various OC cell lines | Ovarian Cancer              | Sensitivity to IMGN853 correlates with the expression levels of FR $\alpha$ (R = 0.82). | [13]      |

Table 2: Clinical Trial Efficacy of IMGN853 in Platinum-Resistant Ovarian Cancer



| Trial/Study  | Patient<br>Population | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS)                        | Reference |
|--|-----------------------|-------------------------------------|---|-----------|
| Phase I<br>Expansion                                   | 46 patients           | 26% (1 CR, 11<br>PRs)               | 4.8 months  | [14]      |
| Phase I Expansion (≤3 prior lines of therapy)          | 23 patients           | 39%                                 | 6.7 months  | [14]      |
| FORWARD I<br>(Phase III, FRα-<br>high)                 | N/A                   | N/A                                 | <ul><li>5.6 months (vs.</li><li>3.2 months with chemotherapy)</li></ul> | [15]      |
| SORAYA (Phase  | N/A                   | 32.4%                               | N/A   | [15]      |
| FORWARD II (Phase 1b, with carboplatin)                | 17 patients           | 71%                                 | 15 months   | [15]      |
| Pooled Phase I<br>Expansion<br>(FORWARD I<br>eligible) | 37 patients           | 46% (1 CR, 16<br>PRs)               | 6.7 months  | [1]       |

CR: Complete Response; PR: Partial Response

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these initial findings.

## 3.1 In Vitro Cell-Based Assays

• Cell Lines and Culture: Ovarian cancer cell lines with varying levels of FRα expression (e.g., IGROV-1, OVCAR-8, OVCA432, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10][11]



- Proliferation/Cytotoxicity Assays: To determine the effect of IMGN853 on cell viability, cells are seeded in 96-well plates and treated with a range of concentrations of IMGN853, alone or in combination with other agents (e.g., carboplatin, doxorubicin).[11][12] Cell viability is typically assessed after a 72-hour incubation period using assays such as CellTiter-Glo®.
- Autophagy Assessment (Acridine Orange Staining): To quantify the formation of autophagic vacuoles, cells are treated with IMGN853 for 48 hours. Following treatment, cells are stained with acridine orange, a dye that fluoresces green in the cytoplasm and red in acidic compartments like autophagic vacuoles. The percentage of cells with increased red fluorescence is then quantified using flow cytometry (FACS).[10]
- Cell Death Analysis (SYTOX Staining): To measure cell death, cells are treated as described above and then stained with a viability dye such as SYTOX Green. SYTOX is impermeable to live cells but stains the nuclei of dead cells. The percentage of SYTOX-positive cells is determined by FACS.[10]

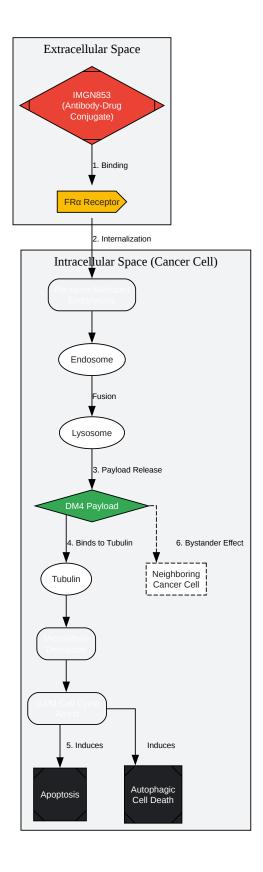
#### 3.2 In Vivo Animal Studies

- Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of IMGN853, PDX models of high-grade serous ovarian cancer (HGSC) are often utilized. These models involve the implantation of patient tumor tissue into immunocompromised mice.[3][4]
- Treatment Regimens: Once tumors are established, mice are randomized into treatment groups. IMGN853 is typically administered intravenously. Combination therapies, for instance with carboplatin or an anti-VEGF-A antibody, are also evaluated.[3][11]
- Efficacy Endpoints: Tumor growth is monitored regularly by caliper measurements. The primary efficacy endpoints often include tumor growth inhibition and improvement in overall survival.[3][11]
- Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumors are harvested at the end of the study for histological analysis. IHC or IF is used to assess the expression of key biomarkers such as FRα, the autophagy marker LC3B, and the apoptosis marker cleaved caspase-3.[3][14]

# **Mandatory Visualizations**



## 4.1 Signaling Pathway and Mechanism of Action



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Caption: Mechanism of action of IMGN853 from receptor binding to cell death.

4.2 Experimental Workflow: In Vitro Cytotoxicity Assessment

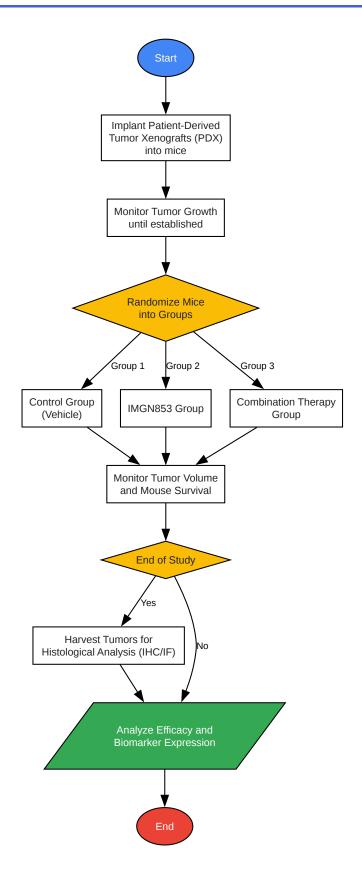


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Caption: Workflow for assessing the in vitro cytotoxicity of IMGN853.

4.3 Experimental Workflow: In Vivo Xenograft Study





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Caption: Workflow for an in vivo study of IMGN853 using PDX models.



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